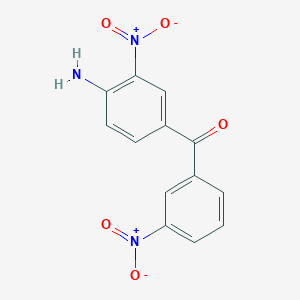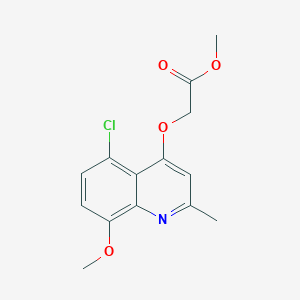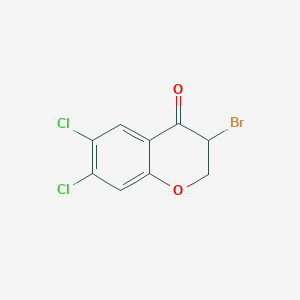
Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle est un composé appartenant à la famille des thiazoles. Les thiazoles sont des composés hétérocycliques contenant à la fois des atomes de soufre et d'azote dans leur structure cyclique. Ce composé particulier est d'intérêt en raison de ses activités biologiques potentielles et de ses applications dans divers domaines tels que la chimie, la biologie et la médecine .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle implique généralement la réaction de la 4-chloroaniline avec le 2-bromoacétate d'éthyle en présence d'une base, suivie d'une cyclisation avec de la thiourée pour former le cycle thiazole . Les conditions de réaction comprennent souvent un chauffage et l'utilisation de solvants tels que l'éthanol ou le méthanol.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des conditions de réaction peuvent améliorer le rendement et la pureté. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire au niveau du cycle thiazole.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles tels que des amines ou des thiols. Les conditions de réaction impliquent souvent des températures, des solvants et des catalyseurs spécifiques pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle thiazole .
Applications De Recherche Scientifique
Le 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé présente des activités antimicrobiennes et antifongiques potentielles.
Médecine : Il est étudié pour son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Mécanisme d'action
Le mécanisme d'action du 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, conduisant à ses effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-((4-chlorophenyl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Composés similaires
Sulfathiazole : Un médicament antimicrobien avec une structure cyclique thiazole similaire.
Ritonavir : Un médicament antirétroviral contenant un cycle thiazole.
Abafungin : Un médicament antifongique avec un cycle thiazole.
Unicité
Le 2-(2-((4-chlorophényl)amino)thiazol-5-yl)acétate d'éthyle est unique en raison de son motif de substitution spécifique et de ses activités biologiques potentielles. Sa combinaison d'un cycle thiazole avec un groupe 4-chlorophényle et une fraction ester d'éthyle le distingue des autres dérivés thiazoliques .
Propriétés
Formule moléculaire |
C13H13ClN2O2S |
|---|---|
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
ethyl 2-[2-(4-chloroanilino)-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-15-13(19-11)16-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3,(H,15,16) |
Clé InChI |
RRGDGUJBTNWKBX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate](/img/structure/B11836327.png)


![6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)



![2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one](/img/structure/B11836376.png)

![1,1'-Spirobi[1H-inden]-3(2H)-one, 2',3'-dihydro-5,5'-dimethoxy-](/img/structure/B11836391.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)


